molecular formula C25H24FN3O B2829244 N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-phenylacetamide CAS No. 850923-97-6

N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-phenylacetamide

Cat. No.: B2829244
CAS No.: 850923-97-6
M. Wt: 401.485
InChI Key: JVJVMTMDEIRRGH-UHFFFAOYSA-N
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Description

N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-phenylacetamide is a synthetic organic compound that belongs to the benzimidazole class of chemicals Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-phenylacetamide typically involves the following steps:

  • Formation of Benzimidazole Core: : The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative. For instance, the reaction of o-phenylenediamine with 2-fluorobenzaldehyde in the presence of an acid catalyst can yield the benzimidazole intermediate.

  • Alkylation: : The benzimidazole intermediate is then alkylated with a suitable alkyl halide, such as 3-bromopropylamine, to introduce the propyl chain.

  • Amidation: : The final step involves the amidation of the alkylated benzimidazole with phenylacetic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be common to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the phenylacetamide moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring. Halogenated derivatives can be used to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Halogenated benzimidazole derivatives, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amine derivatives. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

  • Medicinal Chemistry: : The compound’s benzimidazole core is known for its antiviral, anticancer, and antimicrobial properties. It can be explored as a lead compound for developing new therapeutic agents.

  • Biology: : In biological research, the compound can be used to study the interactions of benzimidazole derivatives with various biological targets, such as enzymes and receptors.

  • Pharmacology: : The compound can be investigated for its pharmacokinetic and pharmacodynamic properties, helping to understand its potential as a drug candidate.

  • Industry: : In the chemical industry, the compound can be used as an intermediate in the synthesis of more complex molecules with desired biological activities.

Mechanism of Action

The mechanism of action of N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-{1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}propyl)-2-phenylacetamide
  • N-(3-{1-[(2-bromophenyl)methyl]benzimidazol-2-yl}propyl)-2-phenylacetamide
  • N-(3-{1-[(2-methylphenyl)methyl]benzimidazol-2-yl}propyl)-2-phenylacetamide

Uniqueness

N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-phenylacetamide is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine can significantly influence the compound’s biological activity, enhancing its binding affinity to targets and improving its metabolic stability. This makes the compound a valuable candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

N-[3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]propyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN3O/c26-21-12-5-4-11-20(21)18-29-23-14-7-6-13-22(23)28-24(29)15-8-16-27-25(30)17-19-9-2-1-3-10-19/h1-7,9-14H,8,15-18H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJVMTMDEIRRGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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